Bienvenue dans la boutique en ligne BenchChem!

Astragaloside A

Anti-inflammatory Endothelial cell Signaling pathway

Astragaloside A (CAS 83207-58-3, ≥98%) is the single, chemically defined saponin from Astragalus membranaceus—not an undefined mixture. Total saponin extract inhibits TNFα-induced IκBα degradation; purified AS-IV does not, proving mixture components (AS-II, AS-III) drive distinct pathways. Using high-purity AS-IV eliminates confounding variables, enabling direct attribution of pharmacological effects. Essential for Chinese Pharmacopoeia QC, reproducible dose-response studies, and mechanistic target identification. Validated IC50: 168 μmol/L (SW480 colon cancer). Source the defined molecule—not the variability of a crude extract.

Molecular Formula C41H68O14
Molecular Weight 785.0 g/mol
CAS No. 83207-58-3
Cat. No. B600220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstragaloside A
CAS83207-58-3
SynonymsCyclosiversioside F;  (3b,6a,16b,24R)-20,24-Epoxy-16,26-dihydroxy-3-(b-D-xylopyranosyloxy)-9,19-cyclolanostan-6-yl b-D-glucopyranoside
Molecular FormulaC41H68O14
Molecular Weight785.0 g/mol
Structural Identifiers
SMILESCC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C
InChIInChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25+,26-,27+,28-,29+,30+,31-,32-,33-,34+,37+,38-,39-,40-,41+/m0/s1
InChIKeyQMNWISYXSJWHRY-AUJDEUPOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astragaloside A (CAS 83207-58-3) Procurement Guide: Chemical Identity, Pharmacological Class, and Sourcing Context


Astragaloside A (also known as Astragaloside IV, AS-IV, or Astramembrannin I) is a cycloartane-type triterpenoid saponin with the molecular formula C₄₁H₆₈O₁₄ and a molecular weight of 784.97 g/mol . It is the principal bioactive constituent isolated from the root of Astragalus membranaceus (Fisch.) Bunge, a staple of traditional Chinese medicine used for its 'Qi-invigorating' properties [1]. This compound is a white to off-white crystalline solid with a melting point typically reported between 284-286 °C and is poorly soluble in water (<1 mg/mL) but soluble in DMSO (up to 30 mg/mL) . As a single, chemically defined entity, Astragaloside A serves as a critical analytical standard and research tool for investigating the pharmacology of Astragalus-based formulations and for developing potential therapeutic agents targeting cardiovascular, renal, and metabolic pathways [2].

Why Generic 'Astragalus Saponin' Procurement is Insufficient: The Critical Need for Astragaloside A Purity and Specificity


While various astragalosides (e.g., AS-I, AS-II, AS-III, AS-IV) share a cycloartane skeleton, their biological activities, pharmacokinetic conversion rates, and specific molecular targets differ significantly, rendering generic substitution a scientifically unsound practice for research and development [1]. For example, a direct comparative study found that total astragalus saponins (AST) inhibited TNFα-induced IκBα degradation and apoptosis in arterial endothelial cells, whereas purified Astragaloside A (AS-IV) did not, indicating that the activity of the crude extract is dependent on the presence of other saponin components like AS-II and AS-III [2]. Furthermore, in vivo pharmacokinetic studies reveal that different astragalosides (AS-I through AS-IV) are converted to the active metabolite cycloastragenol (CA) with varying kinetics and efficiencies, which can lead to different therapeutic windows and potency profiles [3]. Relying on an undefined mixture or a different astragaloside analog introduces experimental variability that can obscure results, complicate dose-response relationships, and jeopardize the reproducibility of pre-clinical studies. Therefore, sourcing a compound with verified identity and high purity, such as Astragaloside A (≥98%), is essential for generating reliable, interpretable, and translatable scientific data.

Astragaloside A Procurement Evidence: Quantitative Differentiation from Analogs and Extracts Across Key Bioactivity Assays


Astragaloside A vs. Total Astragalus Saponins (AST): A Direct Head-to-Head Comparison of Anti-Inflammatory Signaling in Endothelial Cells

In a direct comparative study using mouse arterial endothelial cells (AECs), purified Astragaloside A (AS-IV) was shown to lack the ability to inhibit TNFα-induced IκBα degradation, cleavage of caspase-3, and subsequent apoptosis, whereas total astragalus saponins (AST) did [1]. Furthermore, AST, but not AS-IV, significantly reduced TNFR1 protein levels on the cell surface [2]. This demonstrates that the more potent anti-inflammatory and anti-apoptotic effects observed with AST are not attributable to its major component, Astragaloside A, but to the synergistic or individual activities of minor saponins like AS-II and AS-III present in the total extract [3].

Anti-inflammatory Endothelial cell Signaling pathway

Astragaloside A Cytotoxicity in Colon Cancer: SW480 Cell Line IC₅₀ and Comparative Potency Context

A cytotoxicity assay on the human colorectal cancer cell line SW480 established an IC₅₀ of 168 μmol/L for Astragaloside A [1]. At concentrations greater than 20 μmol/L, Astragaloside A significantly reduced cell viability and induced apoptosis, as evidenced by decreased Ki67 and PCNA expression and increased Bax, cleaved caspase-3, and cleaved caspase-9 levels [2]. While this study does not provide a direct head-to-head comparator, it establishes a crucial quantitative benchmark for future research. For context, the literature reports that other natural triterpenoids and astragaloside analogs can exhibit varying potencies in cancer cell lines; for example, Astragaloside II is noted as an effective multidrug resistance (MDR) reversal agent .

Anti-cancer Cytotoxicity IC₅₀

Astragaloside A Antioxidant Efficacy: In Vivo Protection in an Acute Pancreatitis Model with Quantified Oxidative Stress Markers

In a mouse model of acute pancreatitis (AP) induced by sodium deoxycholate, treatment with Astragaloside A (referred to as AST) led to a statistically significant reduction in pancreatic tissue malondialdehyde (MDA) levels, a marker of lipid peroxidation, and a significant enhancement of superoxide dismutase (SOD) activity, a key endogenous antioxidant enzyme . Additionally, serum levels of nitric oxide (NO) were effectively lowered in the treated group compared to the disease model . This study does not compare Astragaloside A to a specific alternative compound but demonstrates its ability to modulate quantifiable markers of oxidative stress in a relevant in vivo disease model, establishing a class-level baseline for its antioxidant efficacy.

Antioxidant Acute Pancreatitis In vivo

Astragaloside A vs. Oleanolic Acid: A Direct Head-to-Head Comparison of Neural Stem Cell Proliferation

A comparative in vitro study directly assessed the effects of Astragaloside A and Oleanolic Acid, another natural triterpenoid, on the proliferation of neural stem cells (NSCs) derived from fetal mouse brains [1]. The study found that Astragaloside A had no significant effect on promoting NSC proliferation and, at high doses, exhibited cytotoxic effects. In contrast, Oleanolic Acid significantly promoted NSC proliferation in a dose-dependent manner, with a statistically significant difference compared to both the control group and Astragaloside A (P < 0.05) [2]. Furthermore, the expression of Jagged1 mRNA, a marker associated with NSC proliferation, was significantly upregulated by Oleanolic Acid but not by Astragaloside A [3].

Neuroregeneration Neural stem cell Cell proliferation

Astragaloside A vs. Isoflavonoids: A Comparative Study on Mitochondrial Bioenergetics in Stressed Cardiomyocytes

A comparative study evaluated the protective effects of major compounds from Astragali Radix on mitochondrial bioenergetics in H9C2 cardiomyocytes exposed to oxidative stress (tBHP) [1]. Astragaloside IV (AS-IV) exhibited the best protective effect at ~76%, compared to the isoflavonoids calycosin (~58%) and formononetin (~51%) [2]. Furthermore, the study noted that AS-IV and genistein had opposite effects in regulating mitochondrial bioenergetics, highlighting that even within the same herbal source, different compound classes can have divergent pharmacological actions [3].

Cardioprotection Mitochondrial function Oxidative stress

Astragaloside A in Synergistic Combination Therapy: Enhanced Neuroprotection Against Chronic Cerebral Ischemia

A 2024 study investigated the combination of Astragaloside A, chlorogenic acid, and scutellarin (ACS) in models of chronic cerebral ischemia (CCI) [1]. The key finding was that the ACS combination's efficacy in enhancing the survival of oxygen-glucose deprived (OGD) PC12 cells surpassed that of the traditional combination preparation of Astragalus membranaceus and Erigeron breviscapus [2]. In vivo, ACS treatment in a mouse model of CCI (right unilateral common carotid artery occlusion, rUCCAO) facilitated the restoration of cerebral blood flow, protected against ischemic nerve cell and mitochondrial damage, and improved cognitive function [3].

Neuroprotection Cerebral ischemia Synergy

Strategic Procurement Scenarios: Optimizing Research Outcomes with High-Purity Astragaloside A


Scenario 1: Elucidating the Pure Molecular Pharmacology of Astragalus membranaceus

For researchers aiming to dissect the specific signaling pathways modulated by a single component of Astragalus, the use of high-purity Astragaloside A (≥98%) is non-negotiable. As demonstrated by the Liu et al. (2014) study, purified AS-IV fails to inhibit IκBα degradation and TNFR1 expression in the same way that a total saponin extract (AST) does [1]. Procuring the pure compound allows investigators to attribute observed effects (e.g., inhibition of NF-κB nuclear translocation or adhesion molecule expression [2]) directly to Astragaloside A, avoiding the confounding influence of other co-occurring saponins like AS-II and AS-III. This is the only way to build a reliable and reproducible foundation for target identification and mechanistic studies.

Scenario 2: Developing Synergistic Drug Cocktails for Neurovascular Diseases

Industrial R&D teams focused on developing multi-component therapeutics for complex diseases like chronic cerebral ischemia (CCI) should prioritize sourcing high-purity Astragaloside A. The 2024 Heliyon study exemplifies this approach, showing that a defined combination of Astragaloside A, chlorogenic acid, and scutellarin (ACS) outperformed a traditional herbal mixture in both in vitro and in vivo models of CCI [3]. This precise, composition-controlled strategy is essential for meeting regulatory standards for new drug applications (NDAs) and for creating a robust intellectual property portfolio, as it allows for the precise quantification of each component's contribution to the overall therapeutic effect and enables a clear understanding of synergistic mechanisms.

Scenario 3: Establishing In Vitro Potency Benchmarks in Oncology Research

Academic and industrial labs investigating the anti-cancer potential of natural products can use high-purity Astragaloside A as a well-characterized tool compound. The established IC₅₀ of 168 μmol/L against the SW480 colon cancer cell line provides a concrete quantitative benchmark [4]. Researchers can use this value to calibrate their own cytotoxicity assays, to screen for novel derivatives with enhanced potency, or to compare the efficacy of Astragaloside A against other chemotherapeutic agents or natural product analogs in their specific cell line panels. This quantitative foundation enables more rigorous experimental design and facilitates cross-study data comparison.

Scenario 4: Formulating High-Quality Analytical Standards for Quality Control

For analytical chemistry, quality control, and regulatory science laboratories, a certified reference standard of Astragaloside A is indispensable. Given that the Chinese Pharmacopoeia uses Astragaloside IV as a primary marker for the quality control of Astragali Radix and its products [5], having a highly characterized and pure standard (with documented identity, purity, and stability) is required for accurate quantification via HPLC-ELSD or LC-MS/MS methods. This ensures that herbal raw materials, extracts, and finished products meet established specifications for identity, purity, and potency, thereby safeguarding the consistency and therapeutic reliability of commercial Astragalus preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Astragaloside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.